2-(4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrimidin-2-yloxy group, a piperidin-1-yl group, a sulfonyl group, and a phenoxy group. These groups contribute to the compound’s unique properties and potential applications .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial in the synthesis of biologically active piperidines .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of novel derivatives containing the pyrimidine, pyrazolopyrimidine, and other related structures, highlighting their potential antimicrobial activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been prepared, with some exhibiting antimicrobial activities against a range of pathogens (Ammar et al., 2004). Furthermore, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has been explored, evaluating their antibacterial potentials and showing moderate inhibitory activities, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Chemical Structure Analysis
The crystal structure analysis of compounds incorporating 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides has been carried out to understand the molecular conformation and potential interactions. These studies provide insights into the folded conformation of molecules and their inclination angles, which are critical for understanding their biological activities and interactions (Subasri et al., 2017).
Synthesis Methodologies
Research into synthesis methodologies of compounds related to 2-(4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide has led to the development of efficient pathways for creating valuable building blocks for heterocyclic chemistry. For example, the synthesis of 3-aryl-N-n-propyl-piperidines starting from α-sulfonyl acetamide showcases an efficient cycloaddition and regioselective reduction (Chang et al., 2002).
Potential Pharmacological Applications
Some studies have explored the pharmacokinetic and physicochemical properties of piperazinyl-glutamate-pyrimidines, leading to the identification of highly potent P2Y12 antagonists. These compounds exhibit exceptional potency and selectivity, with good oral bioavailability, indicating their potential as therapeutic agents (Parlow et al., 2009).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their presence in a wide range of pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structure and the pharmaceutical class they belong to .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific biological environment they interact with .
Properties
IUPAC Name |
2-[4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c18-16(22)12-25-13-4-6-15(7-5-13)27(23,24)21-10-1-3-14(11-21)26-17-19-8-2-9-20-17/h2,4-9,14H,1,3,10-12H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFKDVDSKALFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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